molecular formula C9H10ClN5O2 B6012145 N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide

N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide

Cat. No.: B6012145
M. Wt: 255.66 g/mol
InChI Key: VESMBZACCPRGEC-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide is a chemical compound with the molecular formula C10H12ClN5O2 It is known for its unique structure, which includes a triazinan ring and a nitramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide typically involves the reaction of 5-(4-chlorophenyl)-1,3,5-triazinan-2-amine with nitramide under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) and requires the presence of a base like sodium hydride (NaH) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide involves its interaction with specific molecular targets. The compound’s nitramide group is believed to play a crucial role in its biological activity by interacting with enzymes and disrupting their normal function. This interaction can inhibit the growth of certain pathogens, making it effective in antiviral and antifungal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide is unique due to its triazinan ring structure, which provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O2/c10-7-1-3-8(4-2-7)14-5-11-9(12-6-14)13-15(16)17/h1-4H,5-6H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESMBZACCPRGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=N[N+](=O)[O-])NCN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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